molecular formula C14H11N3O4 B12728460 Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl- CAS No. 138187-99-2

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl-

Cat. No.: B12728460
CAS No.: 138187-99-2
M. Wt: 285.25 g/mol
InChI Key: RXPHUZNYEGEETB-UHFFFAOYSA-N
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Description

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring fused with an oxazine ring, and it is substituted with an acetyloxyphenyl and a methyl group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides can yield various derivatives of this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s complex structure .

Major Products

The major products formed from these reactions include 1,2-dihydroquinolines and 2,3-dihydropyrroles, which are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for organic chemists.

Biology

In biology, derivatives of this compound are studied for their potential biological activities. These studies include investigations into their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to determine their efficacy and safety as pharmaceutical agents.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and oxazine derivatives, such as:

  • Pyrazolo(3,4-d)pyrimidines
  • Oxazolo(4,5-b)pyridines
  • Benzoxazines

Uniqueness

What sets Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-methyl- apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities.

Properties

CAS No.

138187-99-2

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

[2-(1-methyl-4-oxopyrazolo[3,4-d][1,3]oxazin-6-yl)phenyl] acetate

InChI

InChI=1S/C14H11N3O4/c1-8(18)20-11-6-4-3-5-9(11)13-16-12-10(14(19)21-13)7-15-17(12)2/h3-7H,1-2H3

InChI Key

RXPHUZNYEGEETB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NC3=C(C=NN3C)C(=O)O2

Origin of Product

United States

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